N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide
Description
N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide is a pyridine derivative featuring a bromine atom at position 2, a cyano group at position 6, and a pivalamide (2,2-dimethylpropanamide) substituent at position 3 of the pyridine ring. Its molecular formula is C₁₁H₁₂BrN₃O, with a molecular weight of 282.14 g/mol.
Properties
Molecular Formula |
C11H12BrN3O |
|---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
N-(2-bromo-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-5-4-7(6-13)14-9(8)12/h4-5H,1-3H3,(H,15,16) |
InChI Key |
NMCUSHFETLDUIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide typically involves the bromination of a pyridine derivative followed by the introduction of a cyano group and the attachment of a pivalamide group. One common method involves the following steps:
Bromination: The starting pyridine compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyanation: The brominated pyridine is then subjected to cyanation using a cyanating agent like copper(I) cyanide (CuCN) under appropriate conditions.
Pivalamide Formation: The final step involves the reaction of the cyano-substituted pyridine with pivaloyl chloride in the presence of a base such as triethylamine to form the pivalamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states or introduce new functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reducing agents such as LiAlH4 or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amines or other reduced forms.
Scientific Research Applications
N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in biological systems.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The bromine and cyano groups can participate in various chemical interactions, while the pivalamide group can influence the compound’s stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogen Substituents (Br vs. Cl vs. I)
Cyano Group Position (5 vs. 6)
- CN at Position 5: Found in N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide, this positional isomer alters the electronic distribution, possibly affecting solubility and reactivity in nucleophilic substitutions .
Functional Group Variations
- Formyl vs. Cyano: The formyl group in N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (HB564) offers a reactive aldehyde for condensation or reduction reactions, whereas cyano groups are more inert but serve as directing groups in metal-catalyzed reactions .
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